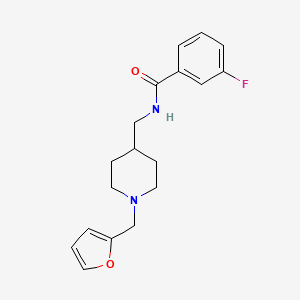

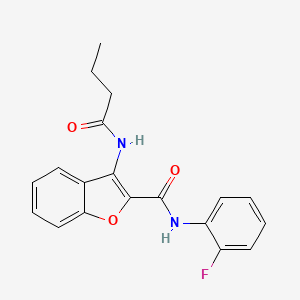

3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one, also known as PAC-1, is a small molecule compound that has been studied for its potential applications in cancer treatment. PAC-1 has shown promising results in preclinical studies and has the potential to be a valuable addition to current cancer therapies.

Scientific Research Applications

Synthesis and Structural Adaptability

- The compound's relevance is primarily found in its role in synthesizing functionalized pyrrolidines through ring expansion of 2-(α-hydroxyalkyl)azetidines. This process involves the rearrangement of azetidines to pyrrolidines, which can incorporate nucleophiles stereospecifically, indicating its potential for creating derivatives with specific structural features for varied applications (Durrat et al., 2008).

Cyclization Reactions and Heterocyclic Synthesis

- It also plays a role in cycloaddition reactions with nonstabilized azomethine ylides, leading to the synthesis of 1-benzopyrano[2,3-c]pyrrolidines and dipyrrolidines. These reactions highlight its utility in constructing complex heterocyclic systems potentially useful for pharmaceuticals (Sosnovskikh et al., 2014).

Antimicrobial Activity

- Derivatives of this compound have been studied for antimicrobial activities, showcasing the potential for developing new antibacterial and antifungal agents. The design and synthesis of benzochromeno derivatives, for example, have demonstrated promising antimicrobial properties against various bacterial and fungal strains (Mohamed & Abd el-Wahab, 2019).

Radioligand Development

- In the context of neuroscientific research, derivatives of 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one have been utilized to develop positron emission tomography (PET) ligands for nicotinic acetylcholine receptors. This application underscores its significance in creating tools for brain imaging and studying neurological pathways (Doll et al., 1999).

Novel Synthetic Methods and Biological Activity

- Novel synthetic methods based on reactions involving this compound lead to the creation of various heterocycles with potential biological activities. For instance, the synthesis of pyrrolidinones and the exploration of ring-expansion-carbonylation reactions of azetidines to tetrahydroazepinones provide new pathways for developing compounds with pharmacological interest (Roberto & Alper, 1989).

Mechanism of Action

Target of Action

The primary target of the compound 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one is the LPA1 receptor . The LPA1 receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes, including cell proliferation, differentiation, and migration .

Mode of Action

The compound acts as an antagonist to the LPA1 receptor . By binding to the receptor, it prevents the activation of the receptor by its natural ligand, lysophosphatidic acid (LPA). This inhibition of receptor activation leads to a decrease in the downstream signaling pathways activated by the LPA1 receptor .

Biochemical Pathways

The LPA1 receptor is involved in several biochemical pathways, including the phospholipase C (PLC) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway . By inhibiting the activation of the LPA1 receptor, the compound can potentially affect these pathways and their downstream effects, which include cell proliferation and survival .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. Given its role as an LPA1 receptor antagonist, it could potentially inhibit cell proliferation and survival in contexts where these processes are regulated by LPA1 receptor signaling .

properties

IUPAC Name |

3-(3-pyridin-3-yloxyazetidine-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-17(15-8-12-4-1-2-6-16(12)24-18(15)22)20-10-14(11-20)23-13-5-3-7-19-9-13/h1-9,14H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYZYPSMDRPDHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)OC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2942141.png)

![N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B2942142.png)

![1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2942144.png)

![2-((4-fluorophenyl)thio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2942147.png)

![Tert-butyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate;hydrochloride](/img/structure/B2942151.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2942153.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate](/img/structure/B2942155.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(methoxymethyl)benzamide](/img/structure/B2942157.png)

![ethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2942158.png)

![Ethyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2942160.png)